molecular formula C13H9N5O5 B11468891 2-(3,5-dinitrophenyl)-5-methoxy-2H-benzotriazole

2-(3,5-dinitrophenyl)-5-methoxy-2H-benzotriazole

Cat. No.: B11468891
M. Wt: 315.24 g/mol
InChI Key: XVELQIZIBJQVFI-UHFFFAOYSA-N
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Description

2-(3,5-DINITROPHENYL)-5-METHOXY-2H-1,2,3-BENZOTRIAZOLE is a complex organic compound characterized by the presence of a benzotriazole ring substituted with a 3,5-dinitrophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DINITROPHENYL)-5-METHOXY-2H-1,2,3-BENZOTRIAZOLE typically involves the reaction of 3,5-dinitroaniline with methoxybenzotriazole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DINITROPHENYL)-5-METHOXY-2H-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 2-(3,5-diaminophenyl)-5-methoxy-2H-1,2,3-benzotriazole.

Scientific Research Applications

2-(3,5-DINITROPHENYL)-5-METHOXY-2H-1,2,3-BENZOTRIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-DINITROPHENYL)-5-METHOXY-2H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular processes. Additionally, the benzotriazole ring can interact with enzymes and proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrophenol
  • 2,5-Dinitrophenol
  • 2,6-Dinitrophenol
  • 3,4-Dinitrophenol
  • 3,5-Dinitrophenol

Uniqueness

2-(3,5-DINITROPHENYL)-5-METHOXY-2H-1,2,3-BENZOTRIAZOLE is unique due to the presence of both the 3,5-dinitrophenyl group and the methoxy-substituted benzotriazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other dinitrophenol derivatives may not be suitable for.

Properties

Molecular Formula

C13H9N5O5

Molecular Weight

315.24 g/mol

IUPAC Name

2-(3,5-dinitrophenyl)-5-methoxybenzotriazole

InChI

InChI=1S/C13H9N5O5/c1-23-11-2-3-12-13(7-11)15-16(14-12)8-4-9(17(19)20)6-10(5-8)18(21)22/h2-7H,1H3

InChI Key

XVELQIZIBJQVFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NN(N=C2C=C1)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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